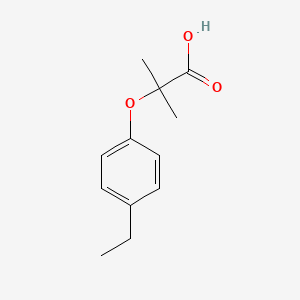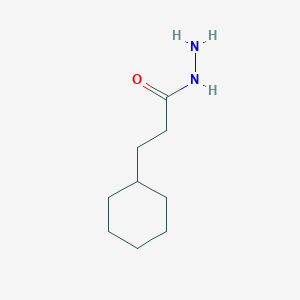
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C12H12BrN2O5. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydrazino group attached to a benzoyl moiety, which is further connected to a butanoic acid chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid typically involves multiple steps. One common method includes the following steps:
Preparation of 3-Bromo-4-methoxybenzoic acid: This can be achieved by bromination of 4-methoxybenzoic acid using bromine in the presence of a suitable catalyst.
Formation of 3-Bromo-4-methoxybenzoyl chloride: The 3-Bromo-4-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with hydrazine: The 3-Bromo-4-methoxybenzoyl chloride is reacted with hydrazine hydrate to form 3-Bromo-4-methoxybenzoyl hydrazine.
Condensation with succinic anhydride: Finally, the 3-Bromo-4-methoxybenzoyl hydrazine is condensed with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-carboxybenzoic acid.
Reduction: Formation of 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid.
Substitution: Formation of 4-[2-(3-substituted-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid derivatives.
科学研究应用
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazino group may form hydrogen bonds with biological macromolecules, while the bromine atom could participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the hydrazino and butanoic acid moieties.
4-[2-(4-Methoxybenzoyl)hydrazino]-4-oxobutanoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxybenzoyl hydrazine: Intermediate in the synthesis of the target compound.
Uniqueness
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is unique due to the presence of both the bromine atom and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C12H13BrN2O5 |
|---|---|
分子量 |
345.15 g/mol |
IUPAC 名称 |
4-[2-(3-bromo-4-methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13BrN2O5/c1-20-9-3-2-7(6-8(9)13)12(19)15-14-10(16)4-5-11(17)18/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,19)(H,17,18) |
InChI 键 |
GBCROVDCSXIKSE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)












